

Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-5-methylisoxazole-4-carboxylic acid

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This technical guide provides an in-depth overview of the synthetic pathway for **3-ethyl-5-methylisoxazole-4-carboxylic acid**, a valuable building block in medicinal chemistry and drug development. The synthesis is a well-established two-step process, commencing with the formation of an intermediate ester, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to yield the target carboxylic acid. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

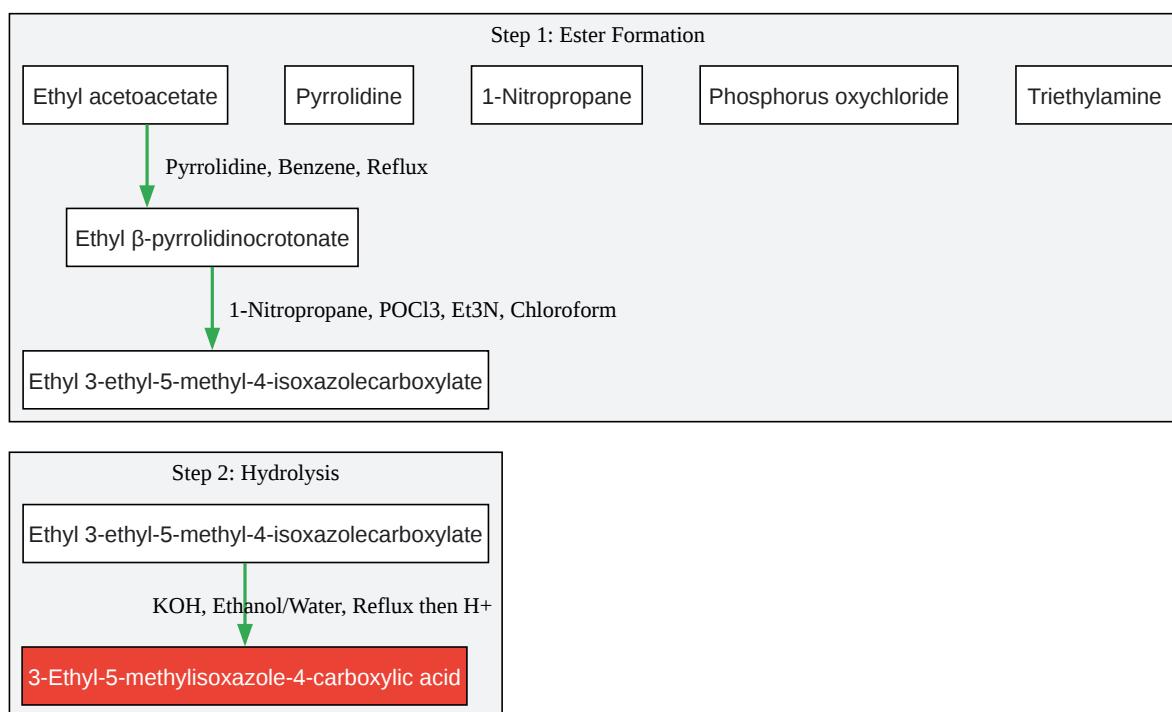
Synthesis Pathway Overview

The synthesis of **3-ethyl-5-methylisoxazole-4-carboxylic acid** proceeds through two key transformations:

- Formation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate: This step involves a cycloaddition reaction between a nitrile oxide (generated *in situ* from 1-nitropropane) and an enamine (ethyl β -pyrrolidinocrotonate). This method is highly regioselective, yielding the desired 3,5-disubstituted isoxazole ester without the formation of positional isomers.^[1]

- Hydrolysis of the Ester: The intermediate ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved through either acid- or base-catalyzed methods.

The overall synthesis pathway is depicted in the following diagram:



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Figure 1: Synthesis Pathway of **3-Ethyl-5-methylisoxazole-4-carboxylic acid**

Experimental Protocols

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]

This procedure is adapted from Organic Syntheses.

A. Preparation of Ethyl β -pyrrolidinocrotonate (Enamine Intermediate)

- To a 1-liter, one-necked flask equipped with a Dean-Stark water separator and a condenser under a nitrogen atmosphere, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.
- Heat the reaction mixture to a vigorous reflux and maintain for 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.
- Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of highly pure ethyl β -pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.

B. Preparation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

- In a 5-liter, three-necked flask fitted with a dropping funnel and a gas inlet tube, dissolve ethyl β -pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.
- Cool the flask in an ice bath and maintain a nitrogen atmosphere.
- While stirring the mixture magnetically, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over a period of 3 hours.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.
- Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.
- Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic to remove any remaining amines.

- Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.
- Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Step 2: Hydrolysis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate to 3-Ethyl-5-methylisoxazole-4-carboxylic Acid

The following protocol is based on a general procedure for the hydrolysis of a similar isoxazole ester.[\[2\]](#)

- In a suitable flask, prepare a mixture of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, and water. For a similar substrate, a molar ratio of approximately 1:1.23 (ester:KOH) was used.
- Stir the mixture at room temperature for 2 hours, then heat to reflux and maintain for an additional 2 hours.
- After the reaction is complete, evaporate the ethanol in *vacuo*.
- Cool the remaining aqueous solution and acidify with hydrochloric acid until a solid precipitate forms.
- Filter the resulting solid, wash with water, and then triturate with methanol to yield the final product, **3-ethyl-5-methylisoxazole-4-carboxylic acid**.

An alternative hydrolysis method reported for a similar isoxazole ester involves using 60% aqueous sulfuric acid, which is claimed to provide a higher yield and shorter reaction time.[\[3\]](#)[\[4\]](#)

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
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Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate	<chem>C9H13NO3</chem>	183.20	53064-41-8
3-Ethyl-5-methylisoxazole-4-carboxylic acid	<chem>C7H9NO3</chem>	155.15	17147-85-2

Reaction Step	Product	Yield (%)	Boiling Point (°C)	Melting Point (°C)
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Step 1: Ester Formation	Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate	68-71[1]	72 (at 0.5 mmHg)[1][5]	-
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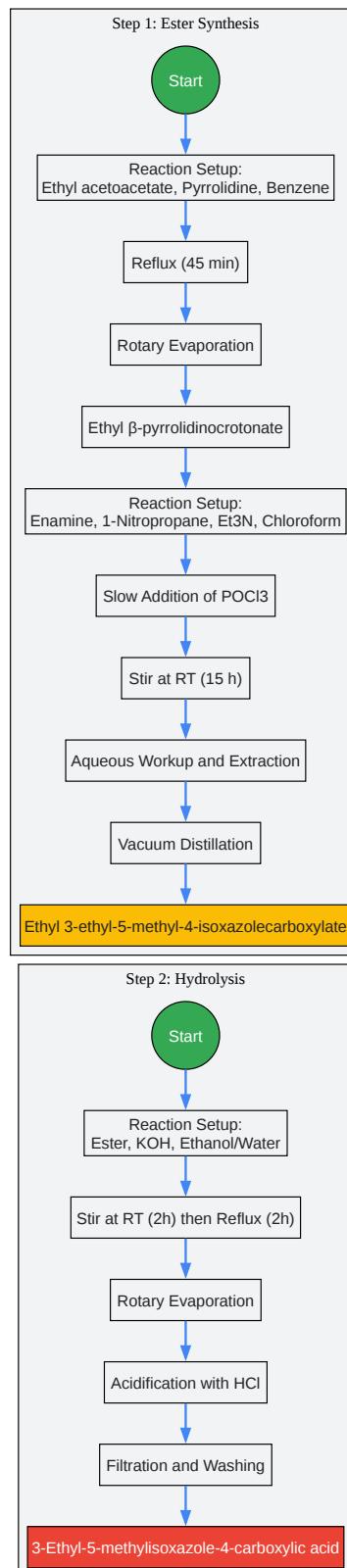
Step 2: Hydrolysis	3-Ethyl-5-methylisoxazole-4-carboxylic acid	Not explicitly reported	-	121-125[6]
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Spectroscopic Data for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]

Infrared (IR)	1725, 1605, 1300 cm ⁻¹
¹ H NMR (CCl ₄)	δ 1.3 (m, 6H, 2CH ₃), 2.6 (s, 3H, C=CCH ₃), 2.7 (q, 2H, CH ₂ CH ₃), 4.2 (q, 2H, OCH ₂ CH ₃)

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of **3-ethyl-5-methylisoxazole-4-carboxylic acid**.



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Figure 2: Experimental Workflow for the Synthesis

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